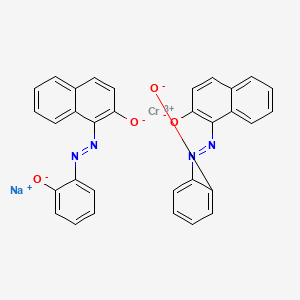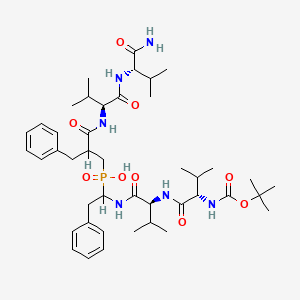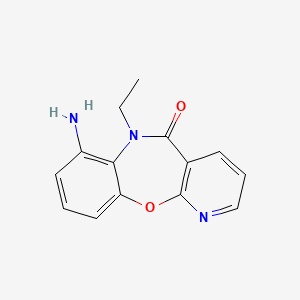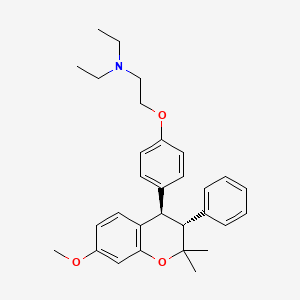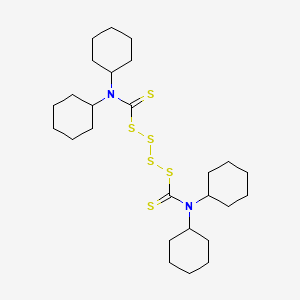
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide is a chemical compound with the molecular formula C26H44N2S6 It is characterized by the presence of four cyclohexyl groups and two tetrasulfanedicarbothioamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of cyclohexylamine with carbon disulfide and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as hexafluoroisopropanol (HFIP) and a temperature of around 25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and the cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.
Wissenschaftliche Forschungsanwendungen
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N1,N4,N4-Tetramethyl-1,4-tetrasulfanedicarbothioamide
- N1,N1,N4,N4-Tetraethyl-1,4-tetrasulfanedicarbothioamide
- N1,N1,N4,N4-Tetrapropyl-1,4-tetrasulfanedicarbothioamide
Uniqueness
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5439-79-2 |
|---|---|
Molekularformel |
C26H44N2S6 |
Molekulargewicht |
577.0 g/mol |
IUPAC-Name |
(dicyclohexylcarbamothioyltrisulfanyl) N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C26H44N2S6/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-33-34-32-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
InChI-Schlüssel |
CFCSZRWYTVAIJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)SSSSC(=S)N(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



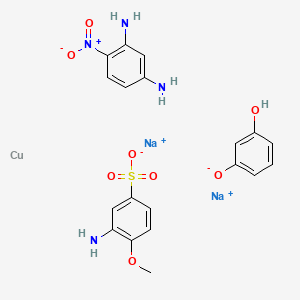
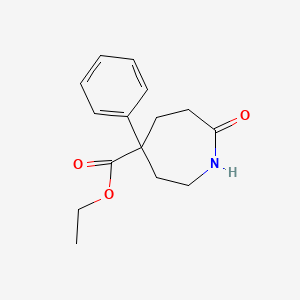
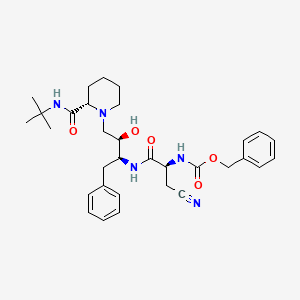
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)


